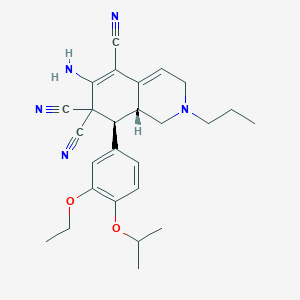
BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE is a complex organic compound with a molecular formula of C23H25N5O2 It is known for its unique structure, which includes multiple functional groups such as amino, cyano, and ester groups
Preparation Methods
The synthesis of BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the amino, cyano, and ester groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The cyano groups can be reduced to amines under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The ester group may also play a role in its biological activity by undergoing hydrolysis to release active metabolites. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, BENZYL (8S,8AR)-6-AMINO-5,7,7-TRICYANO-8-(4-ISOPROPOXY-3-METHOXYPHENYL)-1,3,8,8A-TETRAHYDROISOQUINOLINE-2-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:
- (8S,8aR)-6-Amino-8-(4-isopropoxy-3-methoxyphenyl)-2-methyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Properties
CAS No. |
303959-65-1 |
|---|---|
Molecular Formula |
C30H29N5O4 |
Molecular Weight |
523.6g/mol |
IUPAC Name |
benzyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C30H29N5O4/c1-19(2)39-25-10-9-21(13-26(25)37-3)27-24-15-35(29(36)38-16-20-7-5-4-6-8-20)12-11-22(24)23(14-31)28(34)30(27,17-32)18-33/h4-11,13,19,24,27H,12,15-16,34H2,1-3H3/t24-,27+/m0/s1 |
InChI Key |
XLSAJSOSYGOYMV-RPLLCQBOSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)[C@@H]2[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-[3-(ethyloxy)-4-(propyloxy)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459279.png)
![2-amino-4-(3-methoxy-4-propoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459280.png)
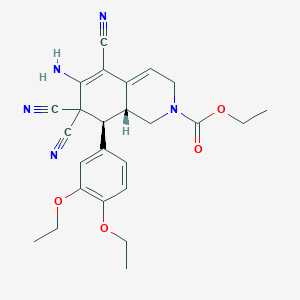
![6-Amino-4-(3,4-diethoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459283.png)
![4-Amino-5-(4-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]-3-thiophenecarbonitrile](/img/structure/B459284.png)
![6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459285.png)
![4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile](/img/structure/B459287.png)
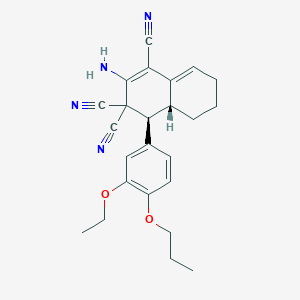
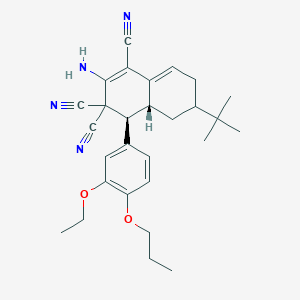
![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B459295.png)
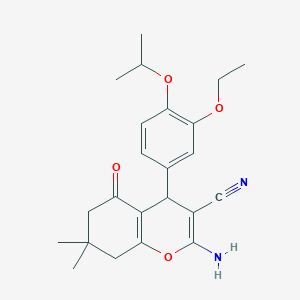
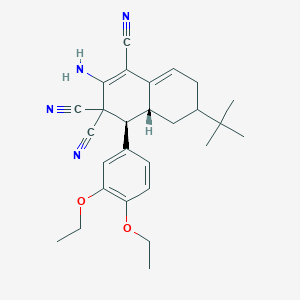
![6-Amino-4-(3-ethoxy-4-isopropoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459299.png)
